N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide
Description
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide is a complex organic compound that features a combination of indole, benzamide, and fluorobenzene moieties
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-20-11-12-22(24(15-20)35-2)30-26(32)17-36-25-16-31(23-6-4-3-5-21(23)25)14-13-29-27(33)18-7-9-19(28)10-8-18/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOASVAQCKFQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide has shown promise as a therapeutic agent due to its unique chemical structure. Its applications include:
- Anticancer Activity : The compound has been included in anticancer libraries and shows potential in inhibiting cancer cell proliferation through its interaction with specific molecular targets such as enzymes or receptors involved in tumor growth .
- Biological Probes : Its indole moiety allows it to act as a probe for studying biological processes involving indole derivatives, potentially leading to insights into various disease mechanisms .
Material Science
In addition to its medicinal applications, this compound can be utilized in the development of new materials with specific properties. Its unique structure may allow for the creation of polymers or other materials that exhibit desirable characteristics such as increased stability or enhanced reactivity.
The biological activity of this compound is attributed to its interaction with various biological targets. Some key aspects include:
- Mechanism of Action : The compound's interaction with enzymes and receptors can modulate their activity, leading to potential therapeutic effects in conditions like cancer and inflammation .
- Comparative Analysis : Compared to similar compounds such as indole-3-acetic acid, this compound exhibits distinct chemical and biological properties due to the presence of the fluorobenzamide moiety .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Research : A study demonstrated its ability to inhibit specific cancer cell lines by targeting pathways associated with cell proliferation and survival. This was evidenced by reduced cell viability in treated cultures compared to controls.
- Biological Mechanisms : Research has indicated that the compound can influence signaling pathways related to inflammation and apoptosis, suggesting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
N-[3-(4-{[1-(5-chloro-2,4-dimethoxyanilino)-1-oxopropan-2-yl]sulfanyl}anilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide: Another compound with a similar core structure.
Uniqueness
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an indole moiety, a carbamoyl group, and a fluorobenzamide unit. The synthesis typically involves several steps:
- Preparation of 2,4-Dimethoxyphenyl Isocyanate : This is achieved by reacting 2,4-dimethoxyaniline with phosgene.
- Formation of Carbamoyl Intermediate : The isocyanate reacts with an appropriate amine.
- Sulfanylation : The carbamoyl intermediate undergoes sulfanylation to introduce the sulfanyl group.
- Indole Synthesis : A Fischer indole synthesis or similar method is used to form the indole structure.
This multi-step synthesis allows for the introduction of various functional groups that enhance the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to modulate various biological pathways by binding to these targets, which can lead to therapeutic effects in conditions like cancer and inflammation.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies have shown that similar indole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound may also function as an inhibitor of specific enzymes involved in cancer metabolism. For example, it has been suggested that it could inhibit dihydrofolate reductase (DHFR), leading to reduced levels of NADPH and subsequent destabilization of cellular processes critical for tumor growth .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. These studies often utilize ELISA-based assays to quantify cell viability and apoptosis rates.
- Animal Models : In vivo studies using mouse models have shown promising results where treatment with related compounds led to significant tumor regression and improved survival rates compared to control groups.
Comparative Analysis
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Indole core, carbamoyl group | Antitumor effects, enzyme inhibition |
| Similar Indole Derivative | Varies in substituents | Potentially similar activity but varies in potency |
Q & A
Basic: What synthetic routes are reported for N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide, and how are intermediates characterized?
Answer:
The compound’s synthesis typically involves multi-step organic reactions, including:
- Indole functionalization : Substitution at the indole C3 position using sulfanyl groups (e.g., thioether linkage formation) .
- Carbamoylation : Coupling of 2,4-dimethoxyphenylcarbamoylmethyl groups via nucleophilic acyl substitution .
- Amide bond formation : Final coupling of the fluorobenzamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .
Intermediates are characterized via 1H/13C NMR (to confirm regioselectivity), HPLC (purity >95%), and mass spectrometry (HRMS for molecular ion validation) .
Advanced: How can conflicting spectral data (e.g., unexpected NMR peaks) during synthesis be resolved?
Answer:
Contradictions in NMR data often arise from:
- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish between C3 vs. C2 substitution on the indole ring .
- Dynamic stereochemistry : Variable-temperature NMR (VT-NMR) can reveal rotameric equilibria in carbamoyl or sulfanyl groups .
- Residual solvents : Compare experimental spectra with reference data from databases like PubChem or crystallographic reports (e.g., CCDC entries) .
Documented case studies show that iterative purification (flash chromatography) and X-ray crystallography resolve >90% of ambiguities .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- FT-IR : Validate carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and sulfanyl C–S bonds (~650–700 cm⁻¹) .
- UV-Vis : Confirm π→π* transitions in the indole (λmax ~280–290 nm) and fluorobenzamide (λmax ~260–270 nm) systems .
- Fluorescence spectroscopy : Assess emission properties (e.g., quantum yield) for applications in bioimaging .
Advanced: What strategies optimize yield in palladium-catalyzed steps for similar indole derivatives?
Answer:
For catalytic steps (e.g., Suzuki coupling or reductive cyclization):
- Ligand screening : Bidentate ligands (XPhos, SPhos) improve Pd(0) stability and reduce side reactions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature control : Lower reaction temperatures (40–60°C) minimize indole decomposition .
Recent studies report yields >75% using Pd(OAc)₂ with XPhos in DMF at 50°C .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the amide bond or sulfanyl oxidation) .
- Crystallinity analysis : XRPD identifies polymorphic transitions that alter stability .
Advanced: What computational methods predict the compound’s binding affinity for enzyme targets (e.g., kinases)?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Maestro with crystal structures of target proteins (e.g., PDB entries) .
- MD simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns trajectories) .
- QSAR models : Train on datasets of fluorobenzamide derivatives to predict IC50 values .
Recent work on indole-based inhibitors correlates computed ΔG values with experimental IC50 (R² >0.85) .
Basic: What in vitro assays are used to screen the compound’s bioactivity?
Answer:
- Kinase inhibition : ADP-Glo™ assay for ATP-competitive binding .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .
Advanced: How can metabolic instability (e.g., rapid hepatic clearance) be addressed in lead optimization?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the indole N1 or benzamide positions .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots .
- Isotope labeling : ¹⁴C-tracing tracks metabolite formation via LC-MS/MS .
Published protocols recommend modifying the sulfanyl group to sulfone for improved metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
